Tiglic Acid-d3 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

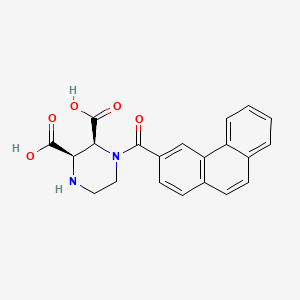

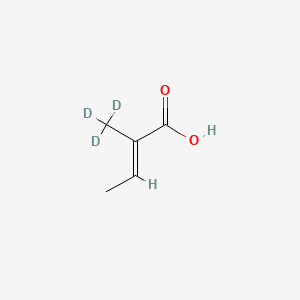

Tiglic Acid-d3 (Major) is a deuterated form of tiglic acid, which is a monocarboxylic unsaturated organic acid. Tiglic acid is found in croton oil and several other natural products. It has also been isolated from the defensive secretion of certain beetles . The compound is known for its sweet, warm, and spicy odor and is used in making perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tiglic acid can be synthesized from 3-methyl-3-penten-2-one, which is derived from acetaldehyde and butanone. The process involves adding a mixture of sodium hypochlorite and sodium hydroxide in a dropwise manner . This method is advantageous due to its simple operating steps, mild reaction conditions, and high yield .

Industrial Production Methods

The industrial preparation of tiglic acid involves the synthesis of 3-methyl-3-penten-2-one from acetaldehyde and butanone, followed by the addition of a fused sodium hypochlorite and sodium hydroxide mixed liquid . This method is efficient and produces high-quality tiglic acid that can be used in various applications such as making rum, caramel, bread, fruits, and fruit jam essences .

Chemical Reactions Analysis

Types of Reactions

Tiglic acid undergoes various chemical reactions, including:

Oxidation: Tiglic acid can be oxidized to form different products depending on the conditions and reagents used.

Reduction: The compound can be reduced to form saturated acids.

Substitution: Tiglic acid can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using catalysts such as palladium or platinum is commonly employed.

Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.

Major Products Formed

Oxidation: Products include carboxylic acids and ketones.

Reduction: Saturated acids are the primary products.

Substitution: Derivatives such as esters and amides are commonly formed.

Scientific Research Applications

Tiglic acid and its derivatives have various scientific research applications:

Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.

Biology: Studied for their role in the defensive mechanisms of certain beetles.

Medicine: Investigated for their potential anti-inflammatory and antiproliferative activities.

Industry: Used in the production of perfumes, flavoring agents, and other consumer products.

Mechanism of Action

Tiglic acid exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor bases . In biological systems, it is involved in the biosynthesis of other compounds, such as ethacrylic acid, through dehydrogenation steps . The compound’s mechanism of action in defensive secretions involves deterring predators through its volatile and crystallizable nature .

Comparison with Similar Compounds

Similar Compounds

Angelic Acid: A cis-isomer of tiglic acid with similar properties and uses.

Ethacrylic Acid: A derivative of tiglic acid involved in similar biosynthetic pathways.

2-Methylbutyric Acid: A precursor in the biosynthesis of tiglic acid.

Uniqueness

Tiglic acid is unique due to its trans-configuration, which distinguishes it from its cis-isomer, angelic acid . This configuration imparts different physical and chemical properties, making tiglic acid suitable for specific applications in perfumes and flavoring agents .

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

103.13 g/mol |

IUPAC Name |

(E)-2-(trideuteriomethyl)but-2-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i2D3 |

InChI Key |

UIERETOOQGIECD-MPEUKODPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C)/C(=O)O |

Canonical SMILES |

CC=C(C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)

![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)

![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)